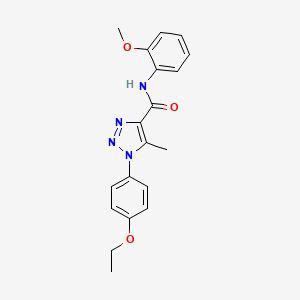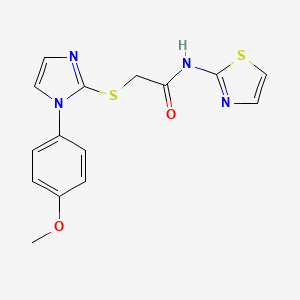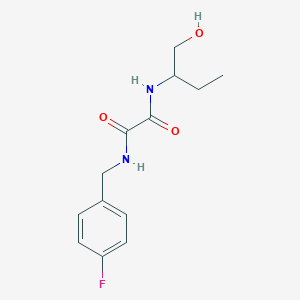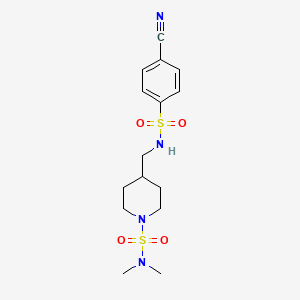![molecular formula C22H17FN6O3 B2426156 N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207014-72-9](/img/no-structure.png)
N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17FN6O3 and its molecular weight is 432.415. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Properties
Research indicates that compounds with a similar structure to N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide demonstrate significant anticancer and antimicrobial effects. For example, derivatives of triazolo[1,5-a]pyridin-2-yl acetamide, when modified, exhibit remarkable anticancer effects. The study suggests that altering the acetamide group in these compounds can retain their antiproliferative activity while dramatically reducing acute oral toxicity. This implies potential for these compounds as potent PI3K inhibitors and effective anticancer agents with low toxicity (Wang et al., 2015). Additionally, antipyrine-based heterocycles have been synthesized and found to possess notable anticancer and antimicrobial activities, highlighting the therapeutic potential of compounds in this category (Riyadh, Kheder, & Asiry, 2013).
Radioligand Imaging and Receptor Targeting
Certain analogs of the compound have been used for radioligand imaging and receptor targeting. For instance, pyrazolo[1,5-a]pyrimidineacetamides are reported as selective ligands of the translocator protein (18 kDa), allowing for in vivo imaging using positron emission tomography (PET), which is crucial in medical diagnostics (Dollé et al., 2008). Additionally, derivatives like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine have shown high affinity and selectivity as antagonists for human A2A adenosine receptors, making them significant for neurological studies (Kumar et al., 2011).
Agricultural Applications
Compounds structurally similar to N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide have shown significant potential in agriculture as well. For instance, N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves the reaction of 4-fluoroaniline with 2-(4-methoxyphenyl)acetic acid to form N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide. This intermediate is then reacted with 3-amino-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid to form the final product.", "Starting Materials": [ "4-fluoroaniline", "2-(4-methoxyphenyl)acetic acid", "3-amino-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid" ], "Reaction": [ "Step 1: Reaction of 4-fluoroaniline with 2-(4-methoxyphenyl)acetic acid in the presence of a coupling agent such as EDCI or DCC to form N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide.", "Step 2: Reaction of N-(4-fluorophenyl)-2-(4-methoxyphenyl)acetamide with 3-amino-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide." ] } | |
CAS RN |
1207014-72-9 |
Product Name |
N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide |
Molecular Formula |
C22H17FN6O3 |
Molecular Weight |
432.415 |
IUPAC Name |
N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C22H17FN6O3/c1-32-17-8-2-14(3-9-17)18-12-19-21-26-29(22(31)27(21)10-11-28(19)25-18)13-20(30)24-16-6-4-15(23)5-7-16/h2-12H,13H2,1H3,(H,24,30) |
InChI Key |
HRCMZQNDPIVIPA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=C(C=C5)F)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2426075.png)


![2-[4-Methyl-2-(naphthalen-1-ylmethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2426079.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2426085.png)
![6-Hydroxy-4-{[4-(2-hydroxyethyl)piperazinyl]methyl}-7-methylchromen-2-one](/img/structure/B2426086.png)


![4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2426093.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2426095.png)
